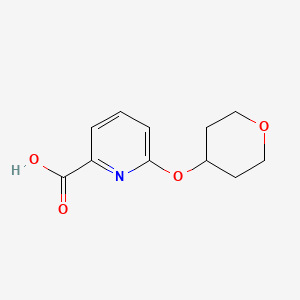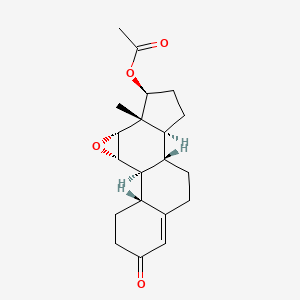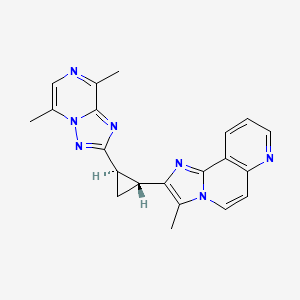
Pde10-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SEP-0372814 est un composé chimique connu pour ses effets inhibiteurs sur la phosphodiestérase 10A (PDE10A). Il a une formule moléculaire de C21H19N7 et un poids moléculaire de 369,4 g/mol . Ce composé est principalement utilisé dans la recherche scientifique en raison de sa grande spécificité et de sa puissance en tant qu'inhibiteur de la PDE10A .
Applications De Recherche Scientifique
SEP-0372814 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 10A.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic nucleotides.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its role in modulating neurotransmitter signaling.
Industry: Utilized in the development of new pharmacological agents targeting PDE10A.
Mécanisme D'action
Target of Action
Pde10-IN-1 primarily targets Phosphodiesterase 10A (PDE10A) . PDE10A is a unique signaling molecule that inactivates both cAMP and cGMP . It is highly and nearly exclusively expressed in striatal medium spiny neurons .
Mode of Action
Biochemical Pathways
The inhibition of PDE10A by this compound affects several biochemical pathways. It has been shown to decrease Wnt-induced β-catenin nuclear translocation, as well as decrease EGF-mediated activation of RAS/MAPK and AKT pathways in ovarian cancer cells . Moreover, PDE10A inhibition has behavioral effects in several key assays that phenocopy dopamine D2 receptor inhibition .
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell proliferation, cell cycle arrest, and increased apoptosis in ovarian cancer cells . It has also been shown to inhibit microglial activation and proinflammatory gene expression in the brains of LPS-injected mice .
Analyse Biochimique
Biochemical Properties
Pde10-IN-1 interacts with the PDE10A enzyme, which is encoded by one gene that gives rise to at least two different isoforms in humans: the soluble PDE10A1 and the membrane-associated PDE10A2 . The PDE10A enzyme is considered a key player in many signal transduction pathways, controlling the intracellular levels of cGMP and cAMP . This compound, as an inhibitor, can modulate these biochemical reactions by preventing the degradation of these second messengers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease ovarian cancer cell growth and induce cell cycle arrest and apoptosis . In neuroinflammation and Parkinson’s disease mouse models, this compound has demonstrated anti-inflammatory and neuroprotective effects . These effects are believed to be influenced by the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the PDE10A enzyme, leading to the inhibition of the enzyme’s activity . This results in an increase in the levels of cAMP and cGMP, second messengers that play crucial roles in various cellular functions . The elevated levels of these second messengers can lead to changes in gene expression and have effects on various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that the effects of the compound can vary with different dosages . More detailed studies are needed to understand the threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the cAMP and cGMP metabolic pathways . It interacts with the PDE10A enzyme, which plays a crucial role in these pathways by controlling the degradation of cAMP and cGMP . The inhibition of PDE10A by this compound can therefore have significant effects on metabolic flux and metabolite levels.
Transport and Distribution
It is known that PDE10A, the target of this compound, is predominantly present in the lung vasculature
Subcellular Localization
The PDE10A enzyme, which this compound targets, has been found in different isoforms in various subcellular locations . Understanding the subcellular localization of this compound and its effects on the activity or function of these isoforms could provide valuable insights into its therapeutic potential.
Méthodes De Préparation
La synthèse du SEP-0372814 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un groupe cyclopropyle lié à une partie triazolo-pyrazine. La voie de synthèse implique généralement :
Étape 1 : Formation du noyau triazolo-pyrazine par des réactions de cyclisation.
Étape 2 : Introduction du groupe cyclopropyle par des réactions de cyclopropanation.
Étape 3 : Modifications finales pour introduire la structure imidazo-naphtyridine.
Les méthodes de production industrielle du SEP-0372814 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
SEP-0372814 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le noyau triazolo-pyrazine.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des parties cyclopropyle et imidazo-naphtyridine.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
SEP-0372814 a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la phosphodiestérase 10A.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant les nucléotides cycliques.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans les troubles neurologiques en raison de son rôle dans la modulation de la signalisation des neurotransmetteurs.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant la PDE10A.
5. Mécanisme d'action
SEP-0372814 exerce ses effets en inhibant la phosphodiestérase 10A, une enzyme qui hydrolyse l'adénosine monophosphate cyclique (AMPc) et le guanosine monophosphate cyclique (GMPc). En inhibant la PDE10A, SEP-0372814 augmente les niveaux d'AMPc et de GMPc, conduisant à une signalisation accrue par ces voies. Cette modulation de la signalisation des nucléotides cycliques est cruciale pour ses effets sur la libération des neurotransmetteurs et l'activité neuronale .
Comparaison Avec Des Composés Similaires
SEP-0372814 est unique en raison de sa grande spécificité et de sa puissance en tant qu'inhibiteur de la PDE10A. Des composés similaires incluent :
Papavérine : Un inhibiteur de la PDE non sélectif ayant des effets plus larges sur diverses isoformes de la PDE.
Rolipram : Un inhibiteur sélectif de la PDE4 ayant une spécificité différente de celle du SEP-0372814.
Sildénafil : Un inhibiteur de la PDE5 principalement utilisé pour ses effets vasodilatateurs.
SEP-0372814 se distingue par sa sélectivité pour la PDE10A, ce qui en fait un outil précieux pour l'étude de cette enzyme spécifique et de ses voies associées.
Propriétés
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)



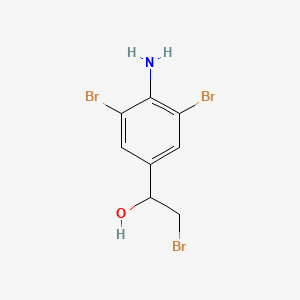
![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)

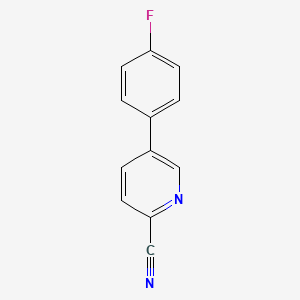

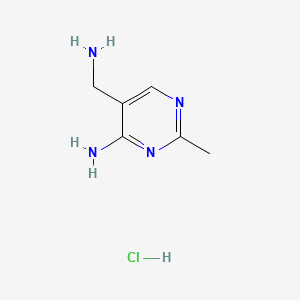
![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)
